molecular formula C7H3BrFNO B6202550 1-bromo-2-fluoro-3-isocyanatobenzene CAS No. 1506860-05-4

1-bromo-2-fluoro-3-isocyanatobenzene

Cat. No. B6202550
CAS RN: 1506860-05-4
M. Wt: 216
InChI Key:
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Description

1-Bromo-2-fluoro-3-isocyanatobenzene (1BF3I) is an organofluorine compound with a wide range of applications in scientific research. It is a highly reactive compound, which makes it an ideal reagent for organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. 1BF3I is also used in the synthesis of fluorinated polymers, which are used in the production of high-performance materials. In addition, it is used in the synthesis of a variety of fluorinated drugs and other compounds.

Scientific Research Applications

Organic Synthesis

  • Synthesis of Heterocycles : Efficient methods for synthesizing 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes have been developed. These compounds are synthesized in satisfactory yields, demonstrating the utility of 1-bromo-2-fluorobenzenes in constructing complex heterocyclic frameworks, which are essential in pharmaceuticals and agrochemicals (Kobayashi et al., 2011).

Materials Science

  • Lithium-Ion Batteries : 4-bromo-2-fluoromethoxybenzene has been studied as a bi-functional electrolyte additive for lithium-ion batteries. This research demonstrates the potential of bromo-fluoro compounds in enhancing the thermal stability and overcharge protection of lithium-ion batteries, suggesting similar applications for 1-bromo-2-fluoro-3-isocyanatobenzene in the field of energy storage (Zhang Qian-y, 2014).

Analytical Chemistry

  • Spectroscopic Investigations : Studies on 1-bromo-3-fluorobenzene using DFT calculations and FT-IR, FT-Raman, and UV spectroscopy have provided insights into the electronic properties and vibrational frequencies of bromo-fluoro compounds. This research illustrates the importance of such compounds in understanding molecular vibrations, electronic structures, and reactivity, which could be applicable to 1-bromo-2-fluoro-3-isocyanatobenzene (Mahadevan et al., 2011).

Chemical Reactions

  • Carbonylative Transformations : Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been explored, leading to the formation of six-membered heterocycles. This showcases the reactivity of bromo-fluoro compounds in complex organic transformations, hinting at potential synthetic applications for 1-bromo-2-fluoro-3-isocyanatobenzene in constructing valuable organic molecules (Chen et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-fluoro-3-isocyanatobenzene involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrofluorobenzene", "sodium hydroxide", "bromine", "thionyl chloride", "potassium cyanate", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrofluorobenzene to 2-fluoroaniline using sodium hydroxide and hydrogen gas.", "Step 2: Bromination of 2-fluoroaniline with bromine and thionyl chloride to obtain 2-bromo-4-fluoroaniline.", "Step 3: Conversion of 2-bromo-4-fluoroaniline to 2-fluoro-4-nitroaniline using nitric acid.", "Step 4: Reduction of 2-fluoro-4-nitroaniline to 2-fluoro-4-aminobenzene using hydrogen gas and palladium on carbon catalyst.", "Step 5: Reaction of 2-fluoro-4-aminobenzene with potassium cyanate in acetic acid to obtain 2-fluoro-4-isocyanatobenzonitrile.", "Step 6: Hydrolysis of 2-fluoro-4-isocyanatobenzonitrile using sodium acetate and water to obtain 1-bromo-2-fluoro-3-isocyanatobenzene." ] }

CAS RN

1506860-05-4

Molecular Formula

C7H3BrFNO

Molecular Weight

216

Purity

95

Origin of Product

United States

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